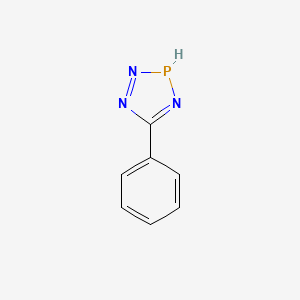
5-phenyl-3H-1,2,4,3-triazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-3H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3H-1,2,4,3-triazaphosphole typically involves cyclocondensation reactions. One common method is the [3+2] cyclocondensation between functionalized hydrazines and phosphonoimidates. This reaction allows for the incorporation of additional donor substituents into specific positions of the phosphorus heterocycle . Another method involves [4+1] cyclocondensation between functionalized amidrazones and active phosphorus reagents, which is considered the most synthetically accessible method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-phenyl-3H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom in the compound is prone to oxidative addition reactions.
Substitution: Protic reagents such as alcohols, phenols, and amines can add across the P=N bond to yield dihydro-1,2,4,3-triazaphosphole derivatives.
Cycloaddition: The compound can react with acetylenes to form [3+2] cycloadducts, which can further transform into 1,2,3-diazaphospholes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Reactions typically occur in the presence of protic solvents such as alcohols or amines.
Cycloaddition: These reactions often require catalysts and can be conducted under mild to moderate temperatures.
Major Products
Oxidation: Oxidative addition products.
Substitution: Dihydro-1,2,4,3-triazaphosphole derivatives.
Cycloaddition: 1,2,3-diazaphospholes.
Aplicaciones Científicas De Investigación
5-phenyl-3H-1,2,4,3-triazaphosphole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex phosphorus-containing heterocycles.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazole: A related heterocycle that lacks the phosphorus atom.
1,2,3-diazaphosphole: Another phosphorus-containing heterocycle with a different arrangement of nitrogen atoms.
Uniqueness
5-phenyl-3H-1,2,4,3-triazaphosphole is unique due to the presence of the phosphorus atom within the triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific reactivity patterns are required .
Propiedades
| 90524-65-5 | |
Fórmula molecular |
C7H6N3P |
Peso molecular |
163.12 g/mol |
Nombre IUPAC |
5-phenyl-3H-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C7H6N3P/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5,11H |
Clave InChI |
BGUKBEWDSGRQQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NPN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)



![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)

![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
